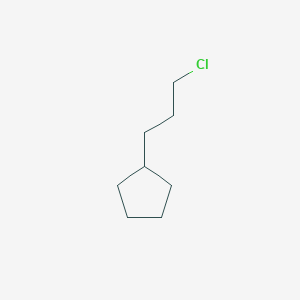

(3-Chloropropyl)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Chloropropyl)cyclopentane” is a chemical compound that consists of a cyclopentane ring with a 3-chloropropyl group attached to it . The molecule consists of 15 Hydrogen atoms, 8 Carbon atoms, and 1 Chlorine atom, making a total of 24 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves complex organic chemistry reactions . For instance, cyclopentane derivatives can be synthesized from simple cyclopentanoid precursors . Another strategy for synthesis of prostaglandins from cyclopentane precursors exploits steric approach control during hydride reduction .Chemical Reactions Analysis

Cycloalkanes like cyclopentane can undergo various chemical reactions. For instance, cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions . This reactivity can be exploited to generate unusual cyclic compounds.Physical And Chemical Properties Analysis

Cyclopentane, the base structure of “this compound”, has physical properties similar to those of alkanes, but with higher boiling points, melting points, and densities due to the greater number of London forces that they contain . Cyclopentane has a boiling point of 49.3 °C, and a melting point of -94.2 °C .Aplicaciones Científicas De Investigación

Ring-opening and Cycloaddition Reactions

- Donor-acceptor cyclopropanes have been shown to react with iodobenzene dichloride, resulting in ring-opened products bearing chlorine atoms in positions adjacent to the donor and acceptor groups, highlighting a method for functionalizing molecules in a controlled manner (Garve et al., 2014).

- A novel method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed to generate highly substituted cyclopentane ring systems, demonstrating the utility of light-induced catalysis in forming complex cyclic structures (Lu et al., 2011).

Enantioselective Catalysis

- The Ti-catalyzed radical redox relay mechanism was used for a stereoselective formal [3 + 2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes, forming polysubstituted cyclopentane derivatives, which is significant for the synthesis of stereogenic centers in organic compounds (Hao et al., 2018).

Novel Isostere Development

- Cyclopentane-1,3-diones have been studied as novel isosteres for the carboxylic acid functional group, demonstrating their potential in drug design and the synthesis of potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).

Safety and Hazards

“(3-Chloropropyl)cyclopentane” is considered a hazardous chemical. It is a combustible liquid and can cause skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Direcciones Futuras

The vinylcyclopropane rearrangement, a ring expansion reaction converting a vinyl-substituted cyclopropane ring into a cyclopentene ring, could potentially be applied to “(3-Chloropropyl)cyclopentane” or similar compounds . This reactivity can be exploited to generate unusual cyclic compounds, opening up new perspectives in the creation of biologically active substances with desired properties .

Mecanismo De Acción

Target of Action

It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Mode of Action

Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.

Biochemical Pathways

It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes

Result of Action

It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that this compound might prevent damage to cells and tissues by inhibiting oxidation processes.

Action Environment

It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of this compound might be influenced by the presence of surfactants and their HLB values.

Propiedades

IUPAC Name |

3-chloropropylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODWOFXPVXKFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)